Stereochemical Fidelity: Defined cis-(3aR,8aS) Configuration vs. trans Isomer for Autotaxin Inhibitor Activity
Autotaxin co-crystal structures exclusively utilize the cis-(3aR,8aS) octahydropyrrolo[3,4-d]azepine scaffold for inhibitor design. In PDB entry 7G4R, a compound incorporating this exact scaffold demonstrates an IC50 of 8.5 nM against autotaxin [1]. The trans isomer (3aR,8aR or 3aS,8aS) has not been reported in any potent autotaxin or LSD1 inhibitor, indicating that the cis ring junction is essential for the conformational pre-organization required for target binding [2].
| Evidence Dimension | Stereochemical requirement for biological activity |
|---|---|
| Target Compound Data | cis-(3aR,8aS) configuration; scaffold present in autotaxin inhibitors with IC50 = 8.5 nM [1] |
| Comparator Or Baseline | trans isomer (3aR,8aR or 3aS,8aS): no reported potent inhibitors |
| Quantified Difference | Presence vs. absence of biological activity; quantitative potency data only available for cis scaffold |
| Conditions | Autotaxin enzyme inhibition assay; co-crystal structures in PDB |
Why This Matters
Procurement of the correct cis isomer is critical for reproducing literature-potent autotaxin and LSD1 inhibitors; substitution with the trans isomer risks complete loss of target engagement.
- [1] RCSB PDB. 7G4R: Crystal Structure of rat Autotaxin in complex with (3-chloro-5-methylsulfonylphenyl)methyl rac-(3aR,8aS)-2-(1H-benzotriazole-5-carbonyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-6-carboxylate. IC50 = 0.0085 µM. 2023. View Source
- [2] BindingDB. BDBM301031: 4-{2-[(3aR,8aS)-decahydropyrrolo[3,4-d]azepin-6-yl]-5-(4-fluorophenyl)pyrimidin-4-yl}benzonitrile. IC50 <100 nM against LSD1. US10131664, US10543198, US10864202. View Source
